molecular formula C12H16 B1619126 2,6-Dimethyltetraline CAS No. 7524-63-2

2,6-Dimethyltetraline

Cat. No. B1619126
CAS RN: 7524-63-2
M. Wt: 160.25 g/mol
InChI Key: DXRBFZCGSZKZTL-UHFFFAOYSA-N
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Description

2,6-Dimethyltetraline is a chemical compound with the molecular formula C12H16 . It has an average mass of 160.255 Da and a monoisotopic mass of 160.125198 Da . The molecule contains a total of 29 bonds, including 13 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 2 six-membered rings, and 1 ten-membered ring .


Molecular Structure Analysis

The molecular structure of 2,6-Dimethyltetraline is quite complex. It contains a total of 29 bonds, including 13 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 2 six-membered rings, and 1 ten-membered ring .


Physical And Chemical Properties Analysis

2,6-Dimethyltetraline has a molecular formula of C12H16. It has an average mass of 160.255 Da and a monoisotopic mass of 160.125198 Da . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .

Scientific Research Applications

Synthesis and Characterization

  • A novel regioselective synthesis for 2,6-Dimethyltetralin (2,6-DMT) has been developed, serving as a key precursor to 2,6-Dimethylnaphthalene (2,6-DMN), which is significant for various chemical processes. This synthesis method offers the advantage of producing 2,6-DMT as the only isomer, simplifying the production process (Kim et al., 2005).

Catalytic Applications

  • The catalytic cyclization reaction of 5-ortho-tolyl-pentene (5-OTP) to 1,5-DMT (1,5-dimethyltetralin) using H-beta zeolite has been explored. This process demonstrates higher activity and selectivity compared to other methods and could be beneficial in the production of polyethylene naphthalate (PEN) (Lee et al., 2002).

Environmental Implications

  • 2,6-Dimethylaniline (2,6-diMeA), a related compound, has been identified as a ubiquitous environmental pollutant and shown to form DNA adducts, indicating its potential carcinogenicity (Gonçalves et al., 2001).
  • The degradation of 2,6-Dimethylaniline by the Fenton process has been extensively studied, providing insight into its environmental impact and the effectiveness of treatment methods (Masomboon et al., 2009).

Medicinal Chemistry

  • The gem-dimethyl group, a structural feature of many natural products, has inspired the use of 2,6-dimethyl compounds in medicinal chemistry. This includes applications in drug development due to their potential for increased potency, selectivity, and improved pharmacokinetic profiles (Talele, 2017).

Analytical Chemistry

  • Studies on ion mobility spectrometry have used compounds like 2,6-dimethylaniline to standardize reduced mobilities, illustrating its utility in analytical methods (Eiceman et al., 2003).

properties

IUPAC Name

2,6-dimethyl-1,2,3,4-tetrahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16/c1-9-3-5-12-8-10(2)4-6-11(12)7-9/h3,5,7,10H,4,6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRBFZCGSZKZTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60335007, DTXSID20871193
Record name 2,6-DIMETHYLTETRALINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60335007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dimethyl-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20871193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyl-1,2,3,4-tetrahydronaphthalene

CAS RN

7524-63-2
Record name 2,6-DIMETHYLTETRALINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60335007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
2
Citations
SV Egazar'yantz - Moscow University Chemistry Bulletin, 2009 - Springer
The state-of-the-art problem of the analysis of various petroleum fractions by the methods of high performance liquid and capillary gas chromatography, IR-spectroscopy, and mass-…
ЛС Дэвид, ДЛ Джойс, КЗ Ян, СВ Грегори - 1994 - elibrary.ru
Использование: в нефтехимии, в частности в качестве сырья в синтезе нафталиндикарбоновых кислот. Сущность изобретения: продукт-диметилтетралин (ДМТ). …
Number of citations: 2 elibrary.ru

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